Germacrene B

terpene synthase cultivar differentiation GC-MS profiling

Germacrene B (CAS 15423-57-1) is a volatile sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) prone to proton-induced cyclization. Sourcing unverified material risks batch-to-batch variability. As the exact solution, our material is supplied with batch-specific GC-MS certification, stored under inert atmosphere, and shipped in sealed ampoules to ensure integrity. Key advantages: • Verified purity via GC-MS with documented Kovats retention index and mass spectral data. • Cultivar-specific authentication capability (e.g., 'Liyang Baiqin' water dropwort). • Stable under recommended storage (-20°C, protect from light).

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 15423-57-1
Cat. No. B101592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermacrene B
CAS15423-57-1
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC(=C(C)C)CC1)C
InChIInChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+
InChIKeyGXEGJTGWYVZSNR-SJRHNVSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Germacrene B Identity and Classification


Germacrene B (CAS 15423-57-1) is a volatile sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) characterized by a 10-membered germacrane ring system [1]. It belongs to a class of four known germacrene types (A, B, C, and D), all of which share the common biosynthetic precursor (2E,6E)-farnesyl diphosphate (FPP) [2]. These germacrenes are inherently unstable due to susceptibility to proton-induced cyclization toward α- and β-selinene [2], a property with direct implications for handling, storage, and analytical verification during procurement. Germacrene B occurs naturally in essential oils of diverse plant families including Apiaceae, Asteraceae, Myrtaceae, Annonaceae, and Rutaceae [1].

Class Sesquiterpene hydrocarbon (germacrane ring)
Analytical Note Susceptible to proton-induced cyclization; requires verified reference standard and proper storage
Occurrence Found in essential oils of diverse plant families; supports chemotaxonomic and authentication studies

Germacrene B Substitution Risk Assessment


Despite sharing a common biosynthetic origin and molecular formula with germacrene A, C, and D, germacrene B exhibits distinct product specificity in enzymatic synthesis, differential natural occurrence patterns, and unique cultivar-specific accumulation that preclude generic substitution. Terpene synthase (TPS) enzymes that produce germacrene B typically generate a characteristic product spectrum that differs substantially from those that predominantly yield germacrene A, C, or D; for example, a characterized germacrene B synthase produces 33.2% germacrene B alongside specific ratios of other germacrenes, whereas germacrene D synthases yield entirely different product distributions [1]. Furthermore, germacrene B accumulation is cultivar-specific rather than species-universal: it is uniquely detected in 'Liyang Baiqin' water dropwort but absent in 'Fuqin No. 1', demonstrating that mere taxonomic sourcing does not guarantee germacrene B content [2]. These enzymatic and cultivar-specific factors establish that substituting an alternative germacrene without analytical verification introduces substantial procurement risk and may invalidate experimental outcomes that depend on the precise chemical entity.

Enzyme product specificity Terpene synthase product distributions differ markedly; germacrene B synthase yields profiles distinct from A, C, D synthases.
Cultivar-specific accumulation Germacrene B presence is cultivar-dependent; unverified botanical sourcing may yield material devoid of germacrene B.
Specimen/tissue variability Composition varies across specimens and plant tissues; batch-specific analytical verification is required.

Germacrene B Specificity Evidence


Cultivar-Specific Accumulation Pattern

Germacrene B is uniquely detected in 'Liyang Baiqin' water dropwort (Oenanthe javanica) and is entirely absent in the 'Fuqin No. 1' cultivar, based on comparative GC-MS analysis of terpene profiles [1]. This cultivar-specific accumulation is driven by the terpene synthase OjGBS, which is exclusively expressed in 'Liyang Baiqin' and catalyzes the conversion of FPP to germacrene B in vitro; overexpression of OjGBS in Arabidopsis thaliana results in de novo germacrene B accumulation [1].

Cultivar specificity
Head-to-head
Detected uniquely in 'Liyang Baiqin'; absent in 'Fuqin No. 1' (GC-MS)
Supports cultivar-specific biomarker attribution
Requires source verification for procurement
terpene synthase cultivar differentiation GC-MS profiling Oenanthe javanica

Enzymatic Product Specificity

A characterized (E,E)-germacrene B synthase (EC 4.2.3.71) produces a product mixture containing 33.2% germacrene B, 17.2% germacrene A, 14.2% germacrene C, and 12.3% δ-selinene under native conditions [1]. In contrast, a (+)-germacrene D synthase from Zingiber officinale generates a completely different profile: 50.2% (+)-germacrene D as the dominant product, with only 17.1% germacrene B among minor products [1]. Truncation variants of germacrene B synthase further alter product distribution, yielding 32.4% germacrene B, 21.8% germacrene C, 17.7% germacrene A, and 8.7% δ-selinene [1].

Enzyme product profile
Head-to-head
Germacrene B synthase: 33.2% B, 17.2% A, 14.2% C; germacrene D synthase: 50.2% D, 17.1% B
Supports enzyme-specific product distribution review
Product ratios vary with synthase variants
terpene synthase product specificity biosynthesis enzyme engineering

Specimen-Dependent Composition Variability

In Eugenia patrisii (Myrtaceae) essential oils, specimen A contains germacrene D (20.03%), bicyclogermacrene (11.82%), and (E)-caryophyllene (11.04%) with no detectable germacrene B, whereas specimen B primarily comprises γ-elemene (25.89%), germacrene B (8.11%), and (E)-caryophyllene (10.76%) [1]. This specimen-level variation demonstrates that germacrene B accumulation is not species-consistent; even within the same species, one specimen may be completely devoid of germacrene B while another contains it as a major constituent.

Specimen variability
Head-to-head
E. patrisii specimen A: 0% B, 20.03% D; specimen B: 8.11% B
Supports batch-specific composition review
Specimen-level divergence within same species
essential oil GC-MS natural product chemistry Myrtaceae

Tissue-Specific Accumulation

In Cardiopetalum calophyllum (Annonaceae), germacrene B content differs substantially between plant tissues: flowers contain 13.72% germacrene B and 37.03% germacrene D, whereas fruits contain 20.90% germacrene B and 28.19% germacrene D [1]. This represents a 1.52-fold enrichment of germacrene B in fruits relative to flowers, with a concomitant decrease in germacrene D content.

Tissue specificity
Head-to-head
C. calophyllum flowers: 13.72% B; fruits: 20.90% B (1.52-fold increase)
Supports tissue-dependent accumulation review
Sourcing tissue type impacts yield
essential oil tissue-specific accumulation Annonaceae GC-MS

Cross-Species Compositional Variation

The relative abundance of germacrene B varies dramatically across plant species. In Chrysanthemum trifurcatum (Asteraceae) flowerhead essential oil, germacrene B constitutes only 2.01% of total volatiles [1], whereas in Aegle marmelos (Rutaceae) leaf essential oil, germacrene B is the second most abundant compound at 18.63% [2]. This represents an approximate 9.3-fold difference in relative content between these two botanical sources.

Cross-species variation
Cross-study
A. marmelos leaf: 18.63% B; C. trifurcatum flowerhead: 2.01% B (~9.3-fold difference)
Supports source-dependent abundance review
Different species/tissues limit direct comparison
essential oil species comparison Asteraceae Rutaceae

Structural Instability and Cyclization

All germacrenes (A, B, C, and D) are inherently unstable due to susceptibility to proton-induced cyclization, which converts them toward α-selinene and β-selinene [1]. This property has direct analytical implications: germacrene B may undergo Cope rearrangement or acid-catalyzed cyclization during GC injection or storage, complicating accurate quantification. Kovats retention index data provides a verified reference for germacrene B identification: characteristic woody, spicy odor profile with MS-verified retention behavior [2].

Structural instability
Class-level
Proton-induced cyclization to α/β-selinene; verified Kovats retention index available
Requires inert storage and reference standard verification
Analytical conditions may alter composition
chemical stability analytical chemistry storage conditions sesquiterpene

Germacrene B Application Scenarios


Cultivar Authentication as Chemotaxonomic Biomarker

Procurement of germacrene B for cultivar authentication studies requires material derived from 'Liyang Baiqin' water dropwort (Oenanthe javanica) or verified as containing germacrene B via GC-MS, as germacrene B is uniquely present in this cultivar and entirely absent in 'Fuqin No. 1' [1]. This cultivar-specific presence enables use of germacrene B as a definitive chemotaxonomic biomarker to differentiate closely related cultivars and verify botanical identity in quality control workflows [1].

Terpene Synthase Functional Studies and Enzyme Engineering

For in vitro terpene synthase characterization or enzyme engineering studies, germacrene B serves as an essential analytical standard to verify product identity. The distinct product spectrum of germacrene B synthase (33.2% germacrene B, 17.2% germacrene A, 14.2% germacrene C, 12.3% δ-selinene) differs markedly from germacrene D synthase (50.2% germacrene D, 17.1% germacrene B) [1]. Accurate quantification of germacrene B in enzymatic reaction mixtures requires a verified pure reference standard with documented retention time and mass spectral data [2].

Essential Oil Standardization and Batch Consistency

Industrial procurement of essential oils for applications requiring germacrene B content must include batch-specific GC-MS certification. Evidence shows that germacrene B content varies dramatically across specimens of the same species (e.g., 8.11% in Eugenia patrisii specimen B vs. 0% in specimen A [1]), across tissues within the same plant (13.72% in flowers vs. 20.90% in fruits of Cardiopetalum calophyllum [2]), and across species (2.01% in Chrysanthemum trifurcatum [3] vs. 18.63% in Aegle marmelos [4]). Procurement specifications must define the acceptable range for germacrene B content based on the intended application.

Stability Studies and Reference Standard Storage

Research applications involving germacrene B must account for its documented susceptibility to proton-induced cyclization toward α- and β-selinene [1]. Procurement decisions should prioritize suppliers who provide certificates of analysis verifying purity and identity, store material under inert atmosphere, and supply in sealed ampoules with neutral pH conditions. Kovats retention index data should be referenced for analytical method validation [2]. This is particularly critical for long-term stability studies or applications requiring precise quantification over extended timeframes.

Application
Selection Property
Validation Focus
Cultivar authentication studies
Cultivar-specific chemotaxonomic marker profile
GC-MS verification of germacrene B presence in target cultivar
Terpene synthase characterization
Enzyme-specific product distribution
Quantification using verified pure reference standard
Essential oil batch standardization
Batch-specific germacrene B content range
GC-MS certification for consistent composition
Stability and reference standard handling
Inert storage conditions and purity verification
Stability under neutral pH, low temperature, inert atmosphere

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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